![molecular formula C25H24N2O6 B2990627 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide CAS No. 921890-07-5](/img/structure/B2990627.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of dibenzo[b,f][1,4]oxazepine, which is a type of tricyclic compound . Tricyclic compounds are often used in the development of pharmaceuticals due to their ability to interact with various biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a dibenzo[b,f][1,4]oxazepine core, which consists of two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen . The compound also contains an ethyl group, a carbonyl group, and a benzamide group substituted with three methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy groups could potentially increase its solubility in certain solvents .Wissenschaftliche Forschungsanwendungen
Catalytic Enantioselective Synthesis
The catalytic enantioselective aza-Reformatsky reaction involving cyclic dibenzo[b,f][1,4]oxazepines highlights a significant application in the synthesis of chiral compounds. The process, utilizing cyclic dibenzo[b,f][1,4]oxazepines and ethyl iodoacetate, demonstrates the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction, facilitated by a readily available diaryl prolinol L4 as the chiral ligand and Me2Zn as the zinc source, achieves excellent yields and high enantioselectivities, underscoring the compound's utility in creating optically active materials (Munck et al., 2017).
Enantioselective Alkylation
Another research application is found in the enantioselective alkylation of various substituted dibenzo[b,f][1,4]oxazepines with Et2Zn, catalyzed by a (R)-VAPOL-Zn(II) complex. This method provides a pathway to chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, showcasing the first example of enantioselective addition of Et2Zn to cyclic aldimines. Such synthetic strategies are fundamental in producing enantioselective compounds with potential biological activity (Munck et al., 2017).
Heterocyclic Chemistry
The synthesis and transformations of heterocyclic compounds, such as 1,4-benzothiazepines and 1,4-benzoxazepines, from precursors like 1-[2-arylthio(oxy)ethyl]-5-benzotriazolyl-2-pyrrolidinones, underscore the importance of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide in heterocyclic chemistry. These syntheses involve Lewis acid-mediated cyclizations, demonstrating the compound's utility in constructing complex heterocyclic frameworks, which are crucial in the development of novel materials and potentially bioactive molecules (Katritzky et al., 2001).
Wirkmechanismus
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, the compound prevents dopamine, a neurotransmitter, from activating the receptor. This inhibition can lead to changes in the transmission of signals in the brain.
Biochemical Pathways
The inhibition of Dopamine D2 receptors affects several biochemical pathways. It leads to the inhibition of ERK phosphorylation and the expression of FosB/ΔFosB and VCAM-1 . These proteins play crucial roles in cell proliferation, migration, angiogenesis, and inflammation .
Result of Action
The inhibition of the Dopamine D2 receptor by this compound can lead to a variety of molecular and cellular effects. It suppresses the expression of retinal CD31, pERK, VCAM-1, and VEGF-A165 . These effects could potentially alter the function of the CNS and influence behaviors and physiological processes regulated by dopamine, such as mood, reward, and motor control.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-5-27-18-8-6-7-9-20(18)33-19-11-10-16(14-17(19)25(27)29)26-24(28)15-12-21(30-2)23(32-4)22(13-15)31-3/h6-14H,5H2,1-4H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWWGERVVYULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
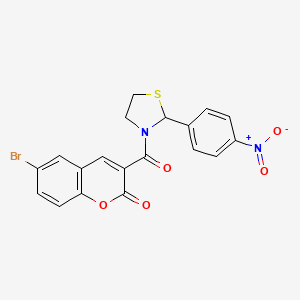
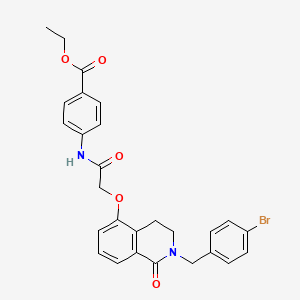
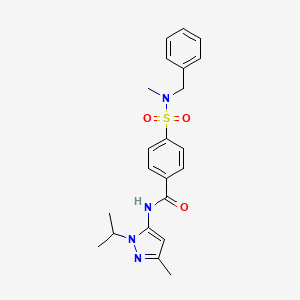

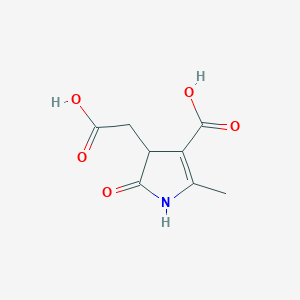
![2-methyl-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990553.png)



![5-Chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2990561.png)
![(5-chloro-4-{[(4-fluorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-3-yl)methyl 4-methylphenyl sulfide](/img/structure/B2990562.png)
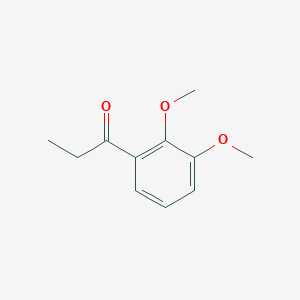
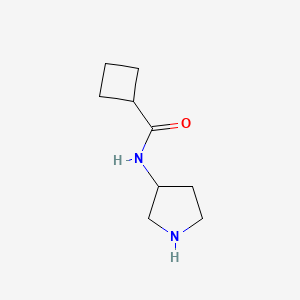
![4-(N,N-diallylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2990566.png)
